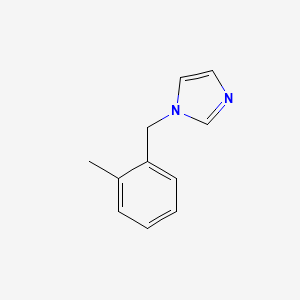

1-(2-methylbenzyl)-1H-imidazole

描述

属性

IUPAC Name |

1-[(2-methylphenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-10-4-2-3-5-11(10)8-13-7-6-12-9-13/h2-7,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVXKFHWFITTNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516157 | |

| Record name | 1-[(2-Methylphenyl)methyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87266-34-0 | |

| Record name | 1-[(2-Methylphenyl)methyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Solvent and Base Optimization

The choice of solvent and base significantly impacts yield:

-

Polar aprotic solvents (DMF, THF) enhance nucleophilicity of imidazole.

-

Strong bases (NaH, sodium tert-butoxide) improve deprotonation but may lead to side reactions with sensitive substrates.

Steric and Electronic Effects

The 2-methyl group on the benzyl ring introduces steric hindrance, necessitating longer reaction times or elevated temperatures. Electron-donating groups on the benzyl moiety (e.g., methyl) slightly reduce electrophilicity, which can be counteracted by using a slight excess of alkylating agent.

Purification Challenges

Crude products often require chromatography due to byproducts from incomplete alkylation or over-alkylation. Recrystallization from ethanol/water mixtures has been reported for analogous compounds.

Industrial-Scale Considerations

The patent method emphasizes industrial applicability, highlighting:

-

Low-temperature conditions (-50°C to 25°C) to control exothermic reactions.

-

Post-treatment steps : Acidic workup (e.g., glacial acetic acid) to neutralize excess base, followed by solvent extraction and drying.

-

Yield efficiency : 53% overall yield for a multi-step process, suggesting room for improvement in mono-benzylation steps.

化学反应分析

Synthetic Routes to 1-(2-Methylbenzyl)-1H-imidazole

The compound is typically synthesized via cyclocondensation or metal-catalyzed coupling reactions. Key methods include:

Copper-Catalyzed C–C Bond Cleavage

A Cu(OTf)₂/I₂-catalyzed reaction between chalcones and benzylamines enables the synthesis of 1,2,4-trisubstituted imidazoles. For example:

-

Reagents : Chalcone (α,β-unsaturated ketone), 2-methylbenzylamine, Cu(OTf)₂ (10 mol%), I₂ (20 mol%)

-

Conditions : Toluene, 70°C, 24 h, air atmosphere

-

Yield : 60% (optimized)

-

Mechanism : Involves C–C bond cleavage of chalcone, followed by cyclization and aromatization .

Metal-Free Cyclocondensation

A one-pot reaction between arylmethylamines and 1,2-dicarbonyls under acid catalysis:

-

Reagents : 2-Methylbenzylamine, benzil (1,2-diketone), acetic acid (30 mol%)

-

Conditions : Neat, 140°C, 4 h

-

Yield : 88%

-

Mechanism : N-α-C(sp³)–H activation followed by cyclization .

Functionalization Reactions

The imidazole ring and benzyl substituent undergo selective modifications:

Electrophilic Substitution

The imidazole C-4 and C-5 positions are susceptible to electrophilic attack. For instance:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C-4.

N-Alkylation/Arylation

The N-1 position reacts with alkyl/aryl halides under basic conditions:

-

Reagents : Methyl iodide, K₂CO₃

-

Conditions : DMF, 80°C, 12 h

Oxidation and Reduction

-

Oxidation : MnO₂ selectively oxidizes the imidazole C-2 position to a carbonyl group.

-

Reduction : H₂/Pd-C hydrogenates the imidazole ring to a dihydroimidazole.

Acid-Base Catalysis

The imidazole moiety acts as a proton shuttle in enzymatic reactions, mimicking histidine’s role in:

-

Hydrolysis of esters or amides via nucleophilic attack (e.g., in HDAC6 inhibition) .

-

Stabilization of transition states through hydrogen bonding .

Pharmacological Activity

Derivatives exhibit COX-2 inhibition via:

-

Binding Interactions : Sulfonamide groups form hydrogen bonds with Arg513 and Tyr355 in COX-2’s active site.

-

Example : 1-(2,3-Dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole shows 89% analgesic activity at 100 mg/kg .

Reaction Optimization Data

Key parameters for imidazole synthesis:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Cu(OTf)₂/I₂ | Toluene | 70 | 60 | |

| AcOH (neat) | – | 140 | 88 | |

| I₂/TBHP | DMA | 100 | 75 |

Structural and Spectroscopic Characterization

科学研究应用

Pharmaceutical Applications

The pharmaceutical potential of 1-(2-methylbenzyl)-1H-imidazole is significant due to its diverse biological activities:

- Antimicrobial Activity : Studies have indicated that imidazole derivatives exhibit antimicrobial properties. This compound may serve as a lead for developing new antibiotics or antifungal agents.

- Anticancer Properties : Research suggests that certain imidazole derivatives can inhibit tumor growth. 1-(2-methylbenzyl)-1H-imidazole may have similar effects, making it a candidate for cancer treatment studies.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial in drug design for conditions like hypertension and diabetes.

Material Science Applications

In materials science, 1-(2-methylbenzyl)-1H-imidazole can be utilized in:

- Polymer Chemistry : Its ability to form coordination complexes can be exploited in synthesizing advanced polymeric materials with tailored properties.

- Catalysis : The compound may serve as a catalyst or co-catalyst in various chemical reactions due to its unique electronic properties.

Biochemical Interactions

Understanding the interactions of 1-(2-methylbenzyl)-1H-imidazole with biological macromolecules is essential for elucidating its mechanism of action. Interaction studies typically involve:

- Binding Affinity Assessments : Evaluating how effectively the compound binds to target proteins or enzymes.

- Structural Analysis : Using techniques like X-ray crystallography to visualize the binding modes and conformations.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 1-(2-methylbenzyl)-1H-imidazole, a comparison with structurally similar compounds is useful. The following table summarizes key features and properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Benzyl-2-methyl-1H-imidazole | Benzyl group similar to 2-methylbenzyl | Potentially different biological activity |

| 2-Methyl-1H-imidazole | Lacks benzyl substituent | Simpler structure, less steric hindrance |

| 1-(4-Methylbenzyl)-1H-imidazole | Different aromatic substituent | May exhibit different reactivity |

| 1-(2-Chlorobenzyl)-1H-imidazole | Chlorine substitution on benzyl | Altered electronic properties |

Case Studies and Research Findings

Several studies have been conducted to explore the applications of 1-(2-methylbenzyl)-1H-imidazole:

- Study on Antimicrobial Activity : A research paper demonstrated that this compound exhibits significant inhibition against various bacterial strains, suggesting its potential as a new antibiotic agent.

- Cancer Cell Line Studies : Experimental results showed that treatment with 1-(2-methylbenzyl)-1H-imidazole led to reduced cell viability in certain cancer cell lines, indicating its potential role in cancer therapy.

- Enzyme Inhibition Trials : Investigations into the compound's ability to inhibit specific enzymes have shown promising results, paving the way for further drug development.

作用机制

The mechanism by which 1-(2-Methylbenzyl)-1H-imidazole exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.

相似化合物的比较

Substituent Effects on Physicochemical Properties

The nature and position of substituents on the imidazole ring critically influence logP, solubility, and bioactivity:

- TIO and ECO (): These derivatives with chlorothienyl and dichlorophenyl groups exhibit higher logP values (4.4 and 5.61), favoring lipid bilayer interactions but limiting aqueous solubility. This contrasts with the target’s 2-methylbenzyl group, which balances moderate lipophilicity and steric bulk .

- 1-Methyl-2-(methylthio)-1H-benzo[d]imidazole (): The fused benzimidazole core increases planarity and aromaticity, lowering logP (~2.1) and altering binding modes in enzyme inhibition compared to non-fused imidazoles .

Table 1: Key Physicochemical Properties

Structural and Functional Divergence in Coordination Chemistry

- Palladium Complex with Benzimidazol-2-ylidene (): The target compound’s 2-methylbenzyl group is present in a palladium complex ligand. However, the absence of a carbene moiety in 1-(2-methylbenzyl)-1H-imidazole limits its direct use in metal coordination, underscoring the necessity of carbene formation for such applications .

- 1-(Pyrid-2-yl)-1H-imidazole (): The pyridyl group introduces a basic nitrogen, enabling stronger metal-ligand interactions compared to the benzyl group’s purely aromatic character .

生物活性

1-(2-Methylbenzyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-methylbenzyl)-1H-imidazole is . The structure consists of an imidazole ring substituted with a 2-methylbenzyl group, which enhances its lipophilicity and potential interactions with biological targets.

The biological activity of 1-(2-methylbenzyl)-1H-imidazole is attributed to its ability to interact with various enzymes and receptors. It may inhibit specific enzymatic pathways, contributing to its anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that imidazole derivatives, including 1-(2-methylbenzyl)-1H-imidazole, exhibit anticancer properties. The compound has been shown to induce apoptosis in cancer cells by modulating critical signaling pathways such as PI3K/AKT.

Case Study: Anticancer Efficacy

A study evaluated the efficacy of 1-(2-methylbenzyl)-1H-imidazole on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at low concentrations, indicating its potential as a therapeutic agent against multiple cancer types.

Antimicrobial Activity

The antimicrobial properties of 1-(2-methylbenzyl)-1H-imidazole have been extensively studied. In vitro tests suggest it exhibits activity against certain bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Testing

In a comparative study against MRSA and Escherichia coli, the compound showed promising antibacterial effects with a minimum inhibitory concentration (MIC) of 12.5 µg/mL for MRSA, while it was ineffective against E. coli.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Notes |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Varies | Significant inhibition of cell proliferation |

| Antimicrobial | MRSA | 12.5 | Comparable to vancomycin |

| Antimicrobial | E. coli | >100 | No observed activity |

Broader Pharmacological Activities

Imidazole derivatives are known for their wide range of pharmacological activities beyond anticancer and antimicrobial effects. These include:

- Anti-inflammatory

- Antidiabetic

- Antiviral

- Antifungal

Research has shown that the imidazole ring can participate in various biochemical interactions due to its unique electronic properties, enhancing the compound's therapeutic potential.

常见问题

Basic Research Questions

Q. What are the optimized synthetic protocols for 1-(2-methylbenzyl)-1H-imidazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via copper(I)-catalyzed coupling under inert atmospheres. A typical procedure involves reacting 2-methylbenzyl halides with 1H-imidazole derivatives in dimethylformamide (DMF) using K₂CO₃ as a base and CuI as a catalyst at 120°C for 24 hours . Purification via column chromatography or recrystallization improves purity. Yield optimization requires controlled stoichiometry (1:1.2 ratio of halo-nitrobenzene to imidazole) and inert gas environments to prevent side reactions.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 1-(2-methylbenzyl)-1H-imidazole?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons δ 7.2–7.8 ppm, methyl groups δ 2.3–2.5 ppm) .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-N stretches at 1250–1350 cm⁻¹, C-H bending in imidazole rings at 650–800 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 213.12 for C₁₁H₁₂N₂) .

- Elemental Analysis : Validates purity (deviation < ±0.4% from theoretical C/H/N values) .

Advanced Research Questions

Q. How can QSAR models guide structural modifications to enhance bioactivity (e.g., anticonvulsant properties)?

- Methodology : Comparative Molecular Similarity Indices Analysis (CoMSIA) models correlate substituent effects with activity. For example, introducing electron-withdrawing groups (e.g., -CF₃) at the benzyl position improves binding to neurological targets like sodium channels. Training sets of 34 analogs and test sets of 10 derivatives (based on ED₅₀ values from MES tests) validate predictive accuracy . Key descriptors include steric bulk and electrostatic potential maps .

Q. What computational strategies predict binding interactions of 1-(2-methylbenzyl)-1H-imidazole with biological targets (e.g., EGFR)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding poses with EGFR kinase (PDB ID: 1M17). The imidazole ring forms π-π interactions with Phe723, while the methylbenzyl group occupies hydrophobic pockets .

- Density Functional Theory (DFT) : B3LYP/6-31G* calculations optimize geometry and frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV indicate stability) .

- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., LogP ≈ 2.8 suggests moderate blood-brain barrier permeability) .

Q. How to resolve contradictions in bioactivity data across studies (e.g., varying ED₅₀ values)?

- Methodology :

- Experimental Replication : Standardize MES test protocols (e.g., rodent strain, dosing intervals) to minimize variability .

- Meta-Analysis : Pool data from multiple studies (e.g., 44 analogs in ) and apply multivariate regression to isolate confounding variables (e.g., solvent polarity in in vitro assays).

- Cross-Validation : Compare in silico predictions (CoMSIA) with in vivo results to identify outliers due to metabolic instability .

Q. What strategies improve the hydrolytic stability of 1-(2-methylbenzyl)-1H-imidazole under physiological conditions?

- Methodology :

- Structural Shielding : Introduce steric hindrance (e.g., 2,6-dimethyl substitution on benzyl) to slow acid-catalyzed hydrolysis .

- Prodrug Design : Convert the imidazole NH to a carbonate ester, which cleaves enzymatically in target tissues .

- pH Stability Profiling : Use accelerated stability testing (40°C/75% RH) in buffers (pH 1–9) to identify degradation pathways (e.g., ring-opening at pH < 3) .

Q. How does the compound’s stereoelectronic profile influence its mechanism of action in antimicrobial assays?

- Methodology :

- Electron Paramagnetic Resonance (EPR) : Detect radical scavenging activity linked to the imidazole’s lone electron pairs .

- Cytotoxicity Assays : Compare IC₅₀ values against Candida albicans (e.g., MIC ≈ 8 µg/mL) with structural analogs to map pharmacophores .

- Fluorescence Quenching : Study interactions with bacterial DNA gyrase using ethidium bromide displacement assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。